Succinic anhydride-2,2,3,3-d4
CAS No.: 14341-86-7
Cat. No.: VC20821150
Molecular Formula: C4H4O3
Molecular Weight: 104.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14341-86-7 |
|---|---|
| Molecular Formula | C4H4O3 |
| Molecular Weight | 104.1 g/mol |
| IUPAC Name | 3,3,4,4-tetradeuteriooxolane-2,5-dione |
| Standard InChI | InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1D2,2D2 |
| Standard InChI Key | RINCXYDBBGOEEQ-LNLMKGTHSA-N |
| Isomeric SMILES | [2H]C1(C(=O)OC(=O)C1([2H])[2H])[2H] |
| SMILES | C1CC(=O)OC1=O |
| Canonical SMILES | C1CC(=O)OC1=O |
Introduction
Basic Information and Chemical Identity
Chemical Structure and Nomenclature
Succinic anhydride-2,2,3,3-d4 is a deuterated derivative of succinic anhydride, where the four hydrogen atoms at positions 2 and 3 on the carbon backbone are replaced with deuterium atoms. It maintains the cyclic anhydride structure of regular succinic anhydride but contains the heavier hydrogen isotope at specific positions. The compound has the molecular formula C4D4O3 with a molecular weight of 104.10 g/mol . It is identified by CAS Registry Number 14341-86-7 and is also known by alternative names including deuterated dihydrofuran-2,5-dione, deuterated 2,5-diketotetrahydrofuran, and deuterated tetrahydro-2,5-furandione .
Physical and Chemical Properties
Succinic anhydride-2,2,3,3-d4 appears as a colorless solid at room temperature. Its key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Succinic anhydride-2,2,3,3-d4
The deuterium labeling minimally affects the compound's chemical properties while providing distinct spectroscopic characteristics that enable its tracking in various analytical applications.
Comparison with Non-deuterated Succinic Anhydride
Structural Similarities and Differences
The non-deuterated parent compound, succinic anhydride (C4H4O3), has a molecular weight of 100.0728 g/mol , compared to 104.10 g/mol for the deuterated variant . This difference of approximately 4 g/mol directly corresponds to the mass difference between four deuterium atoms and four hydrogen atoms. Despite this mass difference, the two compounds share nearly identical bond lengths, angles, and chemical functionality.
Chemical Reactivity Comparison
Synthesis Methods and Production
Laboratory Synthesis Approaches
For Succinic anhydride-2,2,3,3-d4 specifically, synthesis likely begins with deuterated succinic acid (succinic acid-d4, CAS: 14493-42-6) , which undergoes dehydration to form the anhydride structure.
Chemical Reactions and Behavior
Hydrolysis and Related Transformations
The cyclic anhydride structure of Succinic anhydride-2,2,3,3-d4 is susceptible to nucleophilic attack, with hydrolysis being one of the most important reactions. When hydrolyzed, it forms deuterated succinic acid (succinic acid-d4) . This reaction is relevant both for synthetic applications and when considering the compound's behavior in biological systems or aqueous environments.
The hydrolysis reaction can be represented as:
C4D4O3 + H2O → C4D4O4H2
Applications in Derivatization Chemistry
Due to its reactive anhydride functionality, Succinic anhydride-2,2,3,3-d4 serves as an excellent acylating agent. This property makes it valuable for introducing deuterated succinyl groups into various molecules, including proteins and other biomolecules, for analytical purposes.
Applications in Scientific Research
Metabolic Studies and Biochemical Research
Succinic anhydride-2,2,3,3-d4 holds significant value in metabolic research, where it can be used to trace the fate of succinyl groups in biochemical pathways. The succinic acid cycle (also known as the citric acid or Krebs cycle) is a fundamental metabolic pathway, and deuterium-labeled compounds enable researchers to track metabolic flux through this pathway with high precision using mass spectrometry.
Proteomics Applications
In proteomics research, Succinic anhydride-2,2,3,3-d4 is employed as a chemical tagging reagent . The compound can react with primary amines in proteins (such as the ε-amino group of lysine residues) to introduce a deuterated succinyl group. This modification creates a specific mass shift that can be detected by mass spectrometry, enabling protein quantification and characterization studies.
Structural and Mechanistic Studies
The deuterium labeling in Succinic anhydride-2,2,3,3-d4 makes it valuable for structural studies using nuclear magnetic resonance (NMR) spectroscopy. By incorporating deuterium at specific positions, researchers can probe local environments and dynamics within molecular structures. Additionally, the compound's utility in mechanistic studies stems from the kinetic isotope effects that can reveal rate-determining steps in chemical reactions.
| Hazard Category | Classification | Source |
|---|---|---|
| Signal Word | Danger | |
| Hazard Statements | Harmful if swallowed; Causes severe skin burns and eye damage; May cause respiratory irritation |
These hazards align with those of non-deuterated succinic anhydride, which is categorized as an irritant (Xi) with risk phrases R36/37/38 indicating potential irritation to eyes, respiratory system, and skin .
Related Deuterated Compounds
Succinic Acid-d4
Succinic acid-d4 (C4H2D4O4, CAS: 14493-42-6) is the hydrolysis product of Succinic anhydride-2,2,3,3-d4 . This compound has a molecular weight of 122.113 g/mol and shares the deuterium labeling pattern at positions 2,2,3,3 on the carbon backbone. Its melting point is reported as 187-190°C, and it demonstrates similar chemical reactivity to non-deuterated succinic acid while providing the analytical advantages of deuterium labeling .
Other Deuterated Derivatives
Other related deuterated compounds include 2,2-dimethyl-[2H6]-succinic acid and its anhydride . These compounds feature additional methyl groups with deuterium labeling, expanding the toolkit of isotopically labeled succinic acid derivatives available for research applications.
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